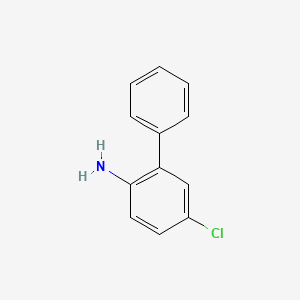

4-Chloro-2-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPGFCKKCPBMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993769 | |

| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73006-78-7 | |

| Record name | 73006-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Chloro 2 Phenylaniline

Established Synthetic Pathways to 4-Chloro-2-phenylaniline

Traditional methods for the synthesis of this compound often rely on the transformation of pre-functionalized precursors. These pathways are well-documented and provide reliable, albeit sometimes lengthy, routes to the target molecule.

Catalytic Hydrogenation of Nitro Precursors

A prevalent and efficient method for the synthesis of this compound involves the reduction of its corresponding nitro precursor, 4'-chloro-2-nitrobiphenyl (B3055000). This two-step approach first establishes the biphenyl (B1667301) framework and then converts the nitro group to the essential amine functionality.

The initial synthesis of 4'-chloro-2-nitrobiphenyl is often achieved via a Suzuki coupling reaction, a powerful method for C-C bond formation. In a typical procedure, o-chloronitrobenzene is coupled with p-chlorophenylboronic acid in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a weak base. google.com

Once the nitro precursor is obtained, the subsequent reduction of the nitro group is carried out through catalytic hydrogenation. This transformation can be achieved using various reducing agents and catalysts. Common systems include:

Palladium on Carbon (Pd/C) with Hydrogen Gas: This is a widely used method where the nitro compound is treated with hydrogen gas in the presence of a Pd/C catalyst. ijirset.com

Metal Powders in Acidic Media: Reducing agents like iron powder or zinc powder in the presence of an acid, such as hydrochloric acid, are also effective for this conversion. google.com

The reaction conditions for the reduction step are crucial for achieving high yields and purity. The choice of solvent, temperature, and pressure can significantly influence the outcome of the reaction.

| Catalyst System | Reducing Agent | Solvent | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Lower alcohols, Water | Not specified |

| Iron Powder | - | Ethanol (B145695), Hydrochloric Acid | Heating |

| Zinc Powder | - | Ethanol, Acetic Acid, Water | Heating |

Advanced Cross-Coupling Reactions for C-C and C-N Bond Formation

Modern synthetic chemistry offers a range of sophisticated cross-coupling reactions that provide more direct and versatile routes to this compound. These methods often exhibit high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and a key method for constructing the biphenyl core of this compound. chemicalbook.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. chemicalbook.com

In the context of synthesizing the precursor to this compound, 4'-chloro-2-nitrobiphenyl, the reaction typically involves the coupling of o-chloronitrobenzene with p-chlorophenylboronic acid. google.com The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. chemicalbook.com

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction, and the choice often depends on the specific substrates. researchgate.netcardiff.ac.uk The use of palladium on carbon (Pd/C) as a catalyst is a cost-effective and recyclable option suitable for industrial-scale production. google.com

| Reactant 1 | Reactant 2 | Catalyst | Base |

| o-chloronitrobenzene | p-chlorophenylboronic acid | Palladium on Carbon (Pd/C) | Potassium Phosphate (B84403), Potassium Carbonate |

Copper-Mediated Ullmann Condensation for Diarylamine Synthesis

The Ullmann condensation is a classical method for the formation of diarylamines through a copper-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org This reaction provides a direct route to the diarylamine structure of this compound.

In a potential synthesis of this compound, an appropriately substituted aniline (B41778) could be coupled with a chlorobenzene (B131634) derivative in the presence of a copper catalyst. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have introduced the use of ligands and more efficient catalytic systems that allow the reaction to proceed under milder conditions.

For instance, the synthesis of a related compound, N-phenyl-4-chloro-1,2-phenylenediamine, has been achieved through an Ullmann condensation, highlighting the applicability of this method in constructing similar structural motifs. While a direct documented synthesis of this compound via this method is not prevalent in the reviewed literature, the general principles of the Ullmann condensation support its potential as a viable synthetic strategy. The reaction generally involves an aryl halide, an amine, a copper catalyst, and a base in a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent |

| Aryl Halide | Aniline | Copper(I) salt (e.g., CuI) | Inorganic base (e.g., K₂CO₃) | Polar aprotic (e.g., DMF, DMSO) |

Gomberg-Bachmann Reaction in the Context of Biphenyl Formation

The Gomberg-Bachmann reaction is a method for the synthesis of biaryl compounds via the reaction of a diazonium salt with an aromatic compound. wikipedia.org This reaction proceeds through a free-radical mechanism and offers a classical approach to forming the C-C bond in biphenyl systems. google.com

In the context of synthesizing this compound, this reaction could potentially be employed by generating a diazonium salt from an appropriate aniline derivative and reacting it with a chloro-substituted benzene (B151609) ring. The general procedure involves the diazotization of a primary aromatic amine with a reagent like sodium nitrite (B80452) in an acidic solution to form the diazonium salt. masterorganicchemistry.com This salt is then reacted with the second aromatic component, often in the presence of a base. wikipedia.org

For example, a patent describes the synthesis of a diaminobiphenyl derivative through a Gomberg-Bachmann reaction where a diazonium salt is reacted with 4-fluoroaniline. google.com This suggests that a similar strategy could be adapted for this compound, for instance, by reacting the diazonium salt of an aniline with chlorobenzene. However, the Gomberg-Bachmann reaction is known to sometimes suffer from low yields and the formation of side products, which has led to the development of more efficient cross-coupling methods like the Suzuki reaction for biaryl synthesis. wikipedia.org

| Reactant 1 (as diazonium salt) | Reactant 2 | Key Reagents |

| Aniline derivative | Chloro-substituted benzene | Sodium nitrite, Acid, Base |

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to enhance yield, reduce reaction times, and minimize byproducts include the choice of catalyst and ligands, the solvent system, and physical factors like temperature, pH, and pressure.

Catalyst Systems and Ligand Effects

The choice of catalyst and accompanying ligands is critical in the palladium-catalyzed synthesis of this compound and its derivatives. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, heavily relies on the synergistic effect of a palladium precursor and a phosphine (B1218219) ligand. wikipedia.orgnumberanalytics.com For example, the combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and the bidentate phosphine ligand Xantphos has been shown to be effective in the coupling of 4-chlorobromobenzene with aniline. The ligand's role is to stabilize the palladium center and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. wikipedia.org

In Suzuki coupling reactions, palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst for the synthesis of the 4'-chloro-2-nitrobiphenyl precursor. google.com This approach is particularly advantageous for industrial applications due to the ease of catalyst recovery and reuse. google.com The efficiency of these catalytic systems can be further tuned by the choice of the palladium precursor itself. For instance, in some Suzuki couplings, bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) is employed.

Recent advancements have also explored the use of N-heterocyclic carbene (NHC) palladium precatalysts, which have demonstrated high efficiency in the amination of aryl tosylates, a related transformation. acs.org The electronic and steric properties of the NHC ligand can be modified to optimize catalytic performance. acs.org Furthermore, copper-based catalyst systems, often used in Ullmann-type reactions, provide an alternative to palladium. For the synthesis of 4-chloro-N-phenylaniline, a system of copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) as a ligand has been reported.

Table 1: Comparison of Catalyst Systems for the Synthesis of this compound and Derivatives

| Reaction Type | Catalyst | Ligand | Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | 4-chlorobromobenzene, aniline | 4-chloro-N-phenylaniline | 85-88% | |

| Suzuki Coupling | Pd/C | - | p-chlorophenylboronic acid, o-chloronitrobenzene | 4'-chloro-2-nitrobiphenyl | - | google.com |

| Ullmann Coupling | CuI | 1,10-Phenanthroline | 4-chloroiodobenzene, aniline | 4-chloro-N-phenylaniline | 68-72% | |

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | - | o-chloronitrobenzene, phenylboronic acid | 2-chloro-2'-nitrobiphenyl | >90% (conversion) | |

| Buchwald-Hartwig Amination | CpPd(cinnamyl) | Xantphos | Aryl fluorosulfonate, aniline | 4-methyl-N-phenylaniline | 90% | acs.org |

Solvent Systems and Reaction Media Engineering

The choice of solvent is a critical parameter in the synthesis of this compound, influencing reaction rates, yields, and even the feasibility of the reaction. In palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings, a variety of organic solvents are employed.

For the Suzuki coupling of p-chlorophenylboronic acid and o-chloronitrobenzene to form the precursor 4'-chloro-2-nitrobiphenyl, solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), or a mixture of N,N-dimethylacetamide (DMAC) and water have been used. google.com The use of a biphasic system, such as toluene/water, is also common in Suzuki reactions, often in conjunction with a phase-transfer catalyst to facilitate the interaction between reactants in different phases. nih.gov In some optimized protocols for Suzuki coupling, 1,4-dioxane (B91453) has been found to be an effective solvent. mdpi.com

In the Buchwald-Hartwig amination, toluene is a frequently used solvent. For the reduction of the nitro-intermediate to the final amine product, polar solvents like ethanol or methanol (B129727) are typically employed, often in a mixture with water. google.com The solvent's polarity and ability to dissolve the various reactants and catalysts are key considerations. For instance, in the reduction of 4'-chloro-2-nitrobiphenyl, a mixture of ethanol and water is used with zinc powder as the reducing agent. google.com

Table 2: Solvent Systems in the Synthesis of this compound and Precursors

| Reaction Step | Solvent System | Reactants | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Toluene, THF, or DMAC/water | p-chlorophenylboronic acid, o-chloronitrobenzene | Pd/C | 4'-chloro-2-nitrobiphenyl | google.com |

| Nitro Group Reduction | Ethanol/water | 4'-chloro-2-nitrobiphenyl | Zinc powder | 4'-chloro-2-phenylaniline | google.com |

| Buchwald-Hartwig Amination | Toluene | 4-chlorobromobenzene, aniline | Pd(OAc)₂ / Xantphos | 4-chloro-N-phenylaniline | |

| Suzuki Coupling | Toluene/water | o-chloronitrobenzene, phenylboronic acid | Pd(PPh₃)₂Cl₂ | 2-chloro-2'-nitrobiphenyl | |

| Nitro Group Reduction | Methanol/water | 2-chloro-2'-nitrobiphenyl | Iron powder | 2-chloro-N-phenylaniline |

Temperature, pH, and Pressure Effects on Synthetic Efficiency

The efficiency of synthesizing this compound is significantly influenced by physical parameters such as temperature, pH, and pressure. google.comthieme-connect.com In the Suzuki coupling reaction to form the precursor 4'-chloro-2-nitrobiphenyl, the reaction temperature is typically maintained between 50 and 150 °C. google.com The subsequent reduction of the nitro group is often carried out at reflux temperature. google.com For the Buchwald-Hartwig amination to produce 4-chloro-N-phenylaniline, a temperature of 100 °C is commonly used. Similarly, Ullmann coupling reactions for the same compound are conducted at elevated temperatures, around 110 °C.

The pH of the reaction medium, largely controlled by the choice of base, is also crucial. In the Suzuki coupling, weak bases like potassium phosphate or potassium carbonate are employed. google.com The molar ratio of the base to the starting material is an important factor to optimize. google.com For the Buchwald-Hartwig amination, a stronger base such as cesium carbonate is often used. In the reduction of the nitro intermediate using iron powder, the reaction is acidified with hydrochloric acid. google.com

While many of these reactions are conducted at atmospheric pressure, certain hydrogenation reactions for the reduction of nitro precursors may utilize elevated pressures of hydrogen gas. For instance, the reduction of 4-Chloro-N-phenylnitrobenzene can be carried out using Raney Ni as a catalyst under a pressure of 3 bar of H₂.

Table 3: Influence of Physical Parameters on the Synthesis of this compound and Derivatives

| Reaction Type | Temperature | Pressure | Key Reagents/Catalysts | Base/Acid | Product | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 50-150 °C | Atmospheric | Pd/C, p-chlorophenylboronic acid | Potassium phosphate or potassium carbonate | 4'-chloro-2-nitrobiphenyl | google.com |

| Nitro Reduction | Reflux | Atmospheric | Zinc powder, ethanol/water | Acetic acid, ammonium (B1175870) chloride | 4'-chloro-2-phenylaniline | google.com |

| Buchwald-Hartwig Amination | 100 °C | Atmospheric | Pd(OAc)₂, Xantphos, aniline | Cesium carbonate | 4-chloro-N-phenylaniline | |

| Ullmann Coupling | 110 °C | Atmospheric | CuI, 1,10-phenanthroline, aniline | Potassium phosphate | 4-chloro-N-phenylaniline | |

| Catalytic Hydrogenation | 50 °C | 3 bar H₂ | Raney Ni, hydrogen gas | - | 4-Chloro-N-phenylaniline |

Green Chemistry Approaches and Sustainable Synthesis Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals like this compound, aiming to reduce the environmental impact of chemical processes. ijnc.irsemanticscholar.org These approaches focus on aspects such as atom economy, the use of safer solvents, and the development of more efficient and recyclable catalysts. acs.org

One key area of focus is the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture and reused, reducing waste and cost. google.com The development of catalytic systems that can operate in more environmentally benign solvents, such as water or ethanol, is another important goal. mdpi.comnih.gov For example, a novel synthesis of 4'-chloro-2-aminobiphenyl has been developed that proceeds in water or a mixed aqueous-organic system, using a simple palladium salt as a catalyst without the need for a ligand. nih.gov This method also has the advantage of being performed in air, eliminating the need for an inert atmosphere. nih.gov

The concept of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product, is a central tenet of green chemistry. acs.org Reactions like the Buchwald-Hartwig amination, while powerful, can sometimes have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts. wikipedia.org Research into catalytic systems that can operate with higher atom efficiency is ongoing.

Furthermore, the use of alternative energy sources, such as microwave irradiation, can lead to shorter reaction times and potentially lower energy consumption compared to conventional heating. mdpi.comrasayanjournal.co.in Biocatalysis, the use of enzymes to carry out chemical transformations, represents another promising avenue for the sustainable synthesis of aniline derivatives, offering high selectivity under mild conditions. mdpi.com While specific applications to this compound are still emerging, the broader field of biocatalytic amination is rapidly developing.

Mechanistic Studies of Reactivity and Chemical Transformations

Reactivity of the Amine Functional Group

The amine group, with its lone pair of electrons, imparts nucleophilic character to the molecule and can participate in a range of reactions. libretexts.org Its reactivity is modulated by the electronic effects of the phenyl and chlorophenyl rings.

Nucleophilic Substitution Pathways

The amine group in 4-Chloro-2-phenylaniline can act as a nucleophile, attacking electrophilic centers to form new chemical bonds. solubilityofthings.com This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. For instance, it can undergo N-alkylation and N-acylation reactions.

One significant application of its nucleophilic character is in the synthesis of N-arylcarbazoles. This transformation often proceeds through palladium-catalyzed C-N cross-coupling reactions, where the amine group couples with an aryl halide. The reaction mechanism typically involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.

Another example is its reaction with activated carbonyl compounds to form imines, which can be subsequently reduced to secondary amines. sigmaaldrich.com This process, known as reductive amination, is a versatile method for creating new C-N bonds. sigmaaldrich.comorganic-chemistry.org

Oxidative Transformations and Quinone Derivative Formation

The amine group is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of various products, including nitro derivatives or quinone-like structures. For example, oxidation with potassium permanganate (B83412) (KMnO₄) in an acidic medium can oxidize the aniline (B41778) moiety to a quinone derivative. The reaction proceeds through the removal of electrons from the amine and the aromatic ring, leading to the formation of a highly conjugated dicarbonyl system. The specific structure of the resulting quinone will depend on the reaction conditions and the substitution pattern of the starting aniline.

Reductive Processes and Amination Products

While the amine group itself is already in a reduced state, the synthesis of this compound often involves a reductive step. A common synthetic route starts with the nitration of a precursor followed by the reduction of the nitro group to an amine. google.comgoogle.com For example, 4'-chloro-2-nitrobiphenyl (B3055000) can be reduced to this compound using reducing agents like zinc powder or iron powder in the presence of an acid. google.com Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas, is another effective method for this transformation. google.com

The following table summarizes common reductive methods for the synthesis of this compound from its nitro precursor:

| Reducing Agent/System | Catalyst | Solvent | Conditions | Reference |

| Zinc Powder | - | Ethanol (B145695)/Water | Acetic acid, Ammonium (B1175870) chloride, 60°C to reflux | google.com |

| Iron Powder | - | Ethanol | Hydrochloric acid, Reflux | google.com |

| Hydrogen Gas | Raney Ni | Methanol (B129727) | 25-35°C, 2-6h | google.com |

| Hydrogen Gas | Raney Ni (5 wt%) | Ethanol | 3 bar H₂, 50°C, 4 hours |

Reactivity of the Halogen Substituent (Chlorine)

The chlorine atom attached to the phenyl ring also plays a crucial role in the reactivity of this compound, primarily through its participation in substitution and coupling reactions.

Reductive Dechlorination Mechanisms

The chlorine atom can be removed through reductive dechlorination processes. frtr.govdss.go.th These reactions are significant from an environmental perspective, as they can be involved in the breakdown of chlorinated aromatic compounds. Reductive dechlorination can occur via several mechanisms, including hydrogenolysis, where the C-Cl bond is replaced by a C-H bond. researchgate.net This can be achieved using various reducing agents, often in the presence of a metal catalyst. For instance, catalytic hydrogenation can lead to the removal of the chlorine atom. Abiotic reductive dechlorination can also be mediated by reactive compounds like metal sulfides under anoxic conditions. frtr.gov In biological systems, microbial reductive dechlorination can occur, where anaerobic bacteria use chlorinated compounds as electron acceptors. nih.govclu-in.org

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The existing substituents on the biphenyl (B1667301) system—the amino group and the chlorine atom—direct the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.orgmsu.edu The amino group is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex or benzenonium ion). msu.edu The chlorine atom, while deactivating the ring towards electrophilic attack due to its inductive electron withdrawal, is also an ortho-, para-director because its lone pairs can stabilize the intermediate through resonance. libretexts.orgashp.org

In this compound, the two rings present multiple sites for substitution. The regioselectivity will be determined by the interplay of the electronic and steric effects of the amine and chloro groups. wuxiapptec.com The amino-substituted ring is significantly more activated than the chloro-substituted ring. Therefore, electrophilic attack is highly favored on the ring bearing the amino group. Within that ring, the positions ortho and para to the strongly activating amino group are the most reactive. nih.gov However, the bulky phenyl group at the 2-position provides significant steric hindrance to the ortho positions (positions 3 and 1 of the aniline ring). Consequently, electrophilic substitution is most likely to occur at the position para to the amino group (position 5).

The following table outlines the directing effects of the functional groups:

| Functional Group | Electronic Effect | Directing Influence | Impact on Reactivity |

| Amine (-NH₂) | Electron-donating (resonance), Electron-withdrawing (induction) | Ortho, Para | Activating |

| Chlorine (-Cl) | Electron-withdrawing (induction), Electron-donating (resonance) | Ortho, Para | Deactivating |

Investigation of Reaction Intermediates and Transition States

The mechanistic pathways of chemical transformations involving this compound are characterized by the formation of specific reaction intermediates and transition states. Understanding these transient species is crucial for controlling reaction outcomes and optimizing synthetic protocols. Investigations have particularly focused on radical-mediated processes and cyclization reactions for heterocycle synthesis.

Radical Pathways in Arylation Reactions

Arylation reactions involving aniline derivatives can proceed through radical mechanisms, often initiated by photoredox catalysis under visible light. urfu.ru These pathways provide an alternative to traditional metal-catalyzed cross-coupling reactions. The mechanism typically involves the generation of an aryl radical, which then reacts with the aniline substrate.

The process is often initiated by a photocatalyst, which, upon irradiation with visible light, enters an excited state. acs.org This excited photocatalyst can then engage in a single electron transfer (SET) with an aryl halide or another suitable precursor to generate an aryl radical. urfu.ru For instance, in a reaction involving an aryl iodide, a halogen-bonded complex may form first, which, under visible light, undergoes SET to generate an aryl radical and an iodide ion. urfu.ru

Once formed, the aryl radical adds to the aniline derivative. This addition can form a radical anion intermediate. urfu.ru Subsequent deprotonation and oxidation of this intermediate lead to the final arylated product. urfu.ru In some cases, the reaction may proceed via a hydrogen atom transfer (HAT) from an intermediate species to yield the product. urfu.ru The use of highly oxidizing photocatalysts can be ineffective if the catalytic cycle requires a reduction step of the arene substrate. acs.org

Computational studies and experimental evidence, such as radical-trapping experiments, have been employed to confirm the presence of these radical intermediates. researchgate.net The table below summarizes key aspects of a generalized radical arylation pathway involving an aniline derivative.

| Step | Description | Key Species/Intermediates |

| 1. Photoexcitation | A photocatalyst absorbs visible light and is promoted to an excited state (Pc). | Excited Photocatalyst (Pc) |

| 2. Radical Generation | The excited photocatalyst engages in a Single Electron Transfer (SET) with an aryl precursor (Ar-X) to form an aryl radical. | Aryl Radical (Ar•), Radical Anion (Ar-X•⁻) |

| 3. Radical Addition | The aryl radical adds to the aniline substrate (in this case, this compound). | Radical Adduct Intermediate |

| 4. Deprotonation/Oxidation | The resulting radical intermediate is deprotonated by a base and then oxidized to regenerate the aromatic system and yield the final product. | Radical Anion, Final Arylated Product |

| 5. Catalyst Regeneration | The photocatalyst is returned to its ground state, completing the catalytic cycle. | Ground State Photocatalyst (Pc) |

This is an interactive data table based on generalized findings for radical arylation reactions. urfu.ruacs.org

Annulation Reactions and Heterocycle Formation

Annulation reactions are a powerful strategy for constructing cyclic systems, and this compound serves as a potential precursor for nitrogen-containing heterocycles through such pathways. These transformations, often catalyzed by transition metals, involve the formation of new rings via C-H activation and subsequent cyclization. mdpi.comchemrxiv.org

A common strategy is the [4+2] annulation, analogous to the Diels-Alder reaction, where a diene and a dienophile react to form a six-membered ring. wikipedia.org In the context of heterocycle synthesis from anilines, the aniline derivative can act as part of the diene or dienophile system, leading to the formation of fused heterocyclic structures like quinolines or isoquinolones. mdpi.comchemrxiv.org For example, Ru(II)-catalyzed [4+2] annulation of N-chlorobenzamides with diynes can yield isoquinolone derivatives. chemrxiv.org Similarly, Rh(III)-catalyzed [3+3] annulation reactions between N-nitrosoanilines and cyclopropenones have been used to synthesize functionalized 4-quinolones. mdpi.com

The mechanism of these metal-catalyzed annulations typically involves several key steps:

C-H Activation: The transition metal catalyst coordinates to a directing group on the aniline derivative (e.g., an amide or nitroso group) and facilitates the cleavage of a C-H bond on the phenyl ring, forming a metallacyclic intermediate.

Alkyne/Alkene Insertion: The coupling partner, such as an alkyne or alkene, inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination, which releases the heterocyclic product and regenerates the active catalyst. mdpi.com

The table below outlines a representative metal-catalyzed annulation reaction for heterocycle synthesis.

| Reaction Type | Reactants | Catalyst System | Product Type |

| [4+2] Annulation | N-Aryl Amide, Alkyne | Ru(II), Rh(III), or Ir(III) complex | Isoquinolones |

| [3+3] Annulation | N-Nitrosoaniline, Cyclopropenone | Rh(III) complex | 4-Quinolones |

| [5+2] Annulation | o-Arylaniline, Alkyne | Co(II) complex | Dibenzo[b,d]azepines |

This is an interactive data table summarizing findings from studies on annulation reactions for heterocycle synthesis. mdpi.comchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically the ¹H (proton) and ¹³C isotopes.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the aniline ring (the ring bearing the -NH₂ group) and the 4-chlorophenyl ring will resonate at different frequencies. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon. Aromatic carbons generally resonate in the δ 110–150 ppm range. chemguide.co.uk The carbon atoms directly bonded to the chlorine (C-Cl) and nitrogen (C-N) atoms would have their chemical shifts significantly influenced by the electronegativity of these heteroatoms.

The following table outlines the expected NMR data for this compound based on general chemical shift ranges for similar aromatic amines and biphenyls.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

| Aromatic C-H | 6.5 - 7.5 | Multiple signals (doublets, triplets, multiplets) corresponding to the 7 aromatic protons. |

| Amine N-H | Variable (broad singlet) | Chemical shift and peak shape are dependent on solvent, concentration, and temperature. |

| Aromatic C-Cl | ~128 - 135 | The carbon atom bonded to chlorine is deshielded. |

| Aromatic C-N | ~140 - 148 | The carbon atom bonded to the amino group is significantly deshielded. |

| Aromatic C-C (quaternary) | ~125 - 140 | The two carbons at the biphenyl linkage. |

| Aromatic C-H (carbons) | ~115 - 130 | Signals for the 7 carbons bonded to hydrogen atoms. |

Note: The table presents generalized expected values. Actual experimental values may vary based on the solvent and instrument parameters used.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides atomic coordinates, bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

A detailed single-crystal X-ray diffraction analysis for this compound has not been found in the surveyed scientific literature. However, based on the known structures of related 2-aminobiphenyl (B1664054) compounds, key structural features can be anticipated. acs.org

The molecule consists of two phenyl rings connected by a single C-C bond. Due to steric hindrance between the ortho-amino group on one ring and the proximal hydrogen atom on the other, the two rings are not coplanar. This results in a dihedral angle (torsion angle) between the planes of the two aromatic rings. This twisted conformation is a characteristic feature of ortho-substituted biphenyls. The C-N bond of the aniline moiety and the C-Cl bond on the second ring would exhibit standard bond lengths, approximately 1.40 Å and 1.74 Å, respectively.

Chemical Reactions

The chemical reactivity of this compound is dictated by its functional groups: the nucleophilic amino group, the aromatic rings susceptible to electrophilic substitution, and the carbon-chlorine bond which can participate in cross-coupling reactions. The unique ortho-amino biphenyl scaffold makes it a valuable precursor for the synthesis of nitrogen-containing fused ring systems.

This compound is an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles, most notably carbazoles. The Graebe-Ullmann reaction or modern palladium-catalyzed Buchwald-Hartwig amination protocols can be employed to facilitate the formation of a new C-N bond between the amino group and the adjacent phenyl ring, leading to a fused tricyclic system. acs.org

This transformation typically involves the reaction of the 2-aminobiphenyl derivative with a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base in an inert solvent under heating. The reaction proceeds via an intramolecular C-N cross-coupling mechanism to yield a substituted carbazole (B46965).

The general reaction for the formation of a carbazole from this compound is outlined below:

| Reactant/Reagent | Role | Example |

| This compound | Substrate | The starting material providing the core structure. |

| Palladium Catalyst | Catalyst | Promotes the C-N bond formation (e.g., Pd(OAc)₂, Pd₂(dba)₃). |

| Phosphine Ligand | Ligand | Stabilizes and activates the palladium catalyst (e.g., XPhos, SPhos, RuPhos). acs.org |

| Base | Proton Scavenger | Deprotonates the amine, facilitating the catalytic cycle (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). |

| Solvent | Reaction Medium | An inert, high-boiling solvent is typically used (e.g., Toluene (B28343), Dioxane). |

The resulting product would be a substituted chlorocarbazole, a valuable heterocyclic motif in materials science and medicinal chemistry.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques in the structural analysis of organic compounds. researchgate.net ¹H NMR provides information on the number and types of hydrogen atoms, their electronic environments, and their proximity to other nuclei through spin-spin coupling. ¹³C NMR, while inherently less sensitive due to the low natural abundance of the ¹³C isotope (~1.1%), offers a direct view of the carbon backbone of a molecule. libretexts.org

¹H NMR Spectroscopy Findings

In the ¹H NMR spectrum of 4-Chloro-2-phenylaniline, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons and the amine (N-H) proton are observed. The spectrum provides key insights into the electronic environment of each proton. Research data from a 400 MHz spectrometer shows a broad singlet for the amine proton and a series of multiplets for the aromatic protons. rsc.org

The detailed assignments are as follows: A doublet at δ 7.29 ppm corresponds to two protons, while another doublet at δ 7.21 ppm also integrates to two protons. rsc.org A further doublet is seen at δ 7.05 ppm (2H), and a multiplet appears in the range of δ 7.00-6.94 ppm, accounting for three protons. rsc.org The amine proton (N-H) is identified as a broad singlet at δ 5.67 ppm. rsc.org The splitting patterns (doublets and multiplets) arise from spin-spin coupling between adjacent, non-equivalent protons, and the coupling constants (J values) provide information about their dihedral angles. rsc.org

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| 7.29 | d (doublet) | 2H | 7.6 | Aromatic protons |

| 7.21 | d (doublet) | 2H | 8.8 | Aromatic protons |

| 7.05 | d (doublet) | 2H | 7.7 | Aromatic protons |

| 7.00-6.94 | m (multiplet) | 3H | - | Aromatic protons |

| 5.67 | brs (broad singlet) | 1H | - | N-H proton |

Source: The Royal Society of Chemistry. rsc.org

¹³C NMR Spectroscopy Findings

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, which has 12 carbon atoms, the spectrum shows eight distinct signals, indicating some degree of symmetry or overlapping signals in the aromatic region. rsc.org The chemical shifts of the carbon atoms are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm. libretexts.org

The reported ¹³C NMR data, obtained at 100 MHz in CDCl₃, reveals signals in the aromatic region (δ 110-150 ppm). rsc.org The specific chemical shifts are observed at δ 143.09, 142.30, 129.91, 129.72, 125.91, 121.95, 119.24, and 118.53 ppm. rsc.org These values correspond to the quaternary and protonated aromatic carbons within the two phenyl rings. The carbon atom bonded to the electronegative chlorine atom and those bonded to the nitrogen atom are typically shifted to different extents, aiding in the complete assignment of the carbon skeleton.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm |

|---|

| 143.09 |

| 142.30 |

| 129.91 |

| 129.72 |

| 125.91 |

| 121.95 |

| 119.24 |

| 118.53 |

Source: The Royal Society of Chemistry. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structure of 4-Chloro-2-phenylaniline?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For isomers or impurities, use gas chromatography-mass spectrometry (GC-MS) with electron ionization .

- Note : Cross-reference retention times and spectral data with certified standards (e.g., 4-Chloro-2-methylaniline in ) to ensure accuracy.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodology :

- Use Buchwald-Hartwig amination or Ullmann coupling for aryl-chlorine bond formation, with palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to enhance selectivity .

- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature/pH to suppress side reactions like dehalogenation.

- Validation : Compare yields and impurity profiles using HPLC and X-ray crystallography (if crystalline derivatives are obtained).

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : Apply density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Use basis sets like 6-311+G(d,p) for chlorine and nitrogen atoms .

- Validation : Correlate computational results with experimental UV-Vis spectroscopy data to assess absorption maxima and charge-transfer behavior.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodology :

- Conduct systematic solubility studies using the shake-flask method in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under controlled temperatures (25°C–60°C).

- Analyze discrepancies using Hansen solubility parameters (HSPs) to identify solvent-solute interactions .

- Advanced Tip : Cross-validate with molecular dynamics (MD) simulations to model solvation shells and entropy effects.

Q. What strategies are effective for studying the degradation pathways of this compound under environmental conditions?

- Methodology :

- Expose the compound to UV light, oxidative agents (e.g., H₂O₂), and microbial cultures (e.g., Pseudomonas spp.) to simulate environmental stress.

- Identify degradation products via LC-MS/MS and quantify using isotope dilution assays .

- Advanced Tip : Use ¹⁸O-labeling or deuterated analogs to trace reaction mechanisms and intermediate stability.

Q. How can researchers address inconsistencies in catalytic efficiency data for this compound in cross-coupling reactions?

- Methodology :

- Perform kinetic studies (e.g., Eyring plots) to compare activation energies across catalysts.

- Use in situ IR spectroscopy to monitor intermediate formation and catalyst poisoning effects .

- Advanced Tip : Apply multivariate analysis (e.g., PCA) to decouple variables like solvent polarity, ligand steric effects, and temperature gradients .

Q. What are the best practices for ensuring reproducibility in pharmacological assays involving this compound derivatives?

- Methodology :

- Standardize cell culture conditions (e.g., passage number, media composition) and use internal controls (e.g., cisplatin for cytotoxicity assays).

- Validate results across multiple assay types (e.g., MTT, ATP-lite) and independent labs .

- Advanced Tip : Deposit raw data and protocols in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Data Management and Ethical Considerations

Q. How should researchers handle conflicting spectral data from different analytical platforms?

- Methodology :

- Create a reference database of NMR/HPLC-MS profiles under standardized conditions (e.g., 500 MHz NMR, acetonitrile mobile phase).

- Use software tools like MestReNova for peak alignment and multivariate comparison .

- Ethical Note : Disclose instrumentation models and calibration methods in publications to enhance transparency .

Q. What ethical guidelines apply to computational studies claiming novel reactivity for this compound?

- Methodology :

- Validate DFT predictions with experimental kinetics or crystallography.

- Avoid overinterpretation of low-probability transition states without supporting evidence .

- Ethical Reference : Follow the ACS Ethical Guidelines for computational chemistry, emphasizing reproducibility and error margin disclosure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.